JNJ-65355394

O-GlcNAcase inhibition enzyme assay chemical probe

Researchers targeting tauopathies face a critical gap: reliable discrimination of OGA-dependent effects. JNJ-65355394 (CAS 2230598-99-7) solves this with its matched negative control (JNJ-73924149) and ≥30-fold selectivity, ensuring rigorous target validation. • Achieve graded O-GlcNAc modulation with moderate potency (OGA IC50 = 600 nM) for dose-response studies. • Avoid confounding off-target effects with a well-characterized selectivity profile vs. GPR139 (EC50 = 16 nM). Supplied with full analytical documentation for immediate, reproducible research.

Molecular Formula C19H26N4OS
Molecular Weight 358.5 g/mol
Cat. No. B12402582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-65355394
Molecular FormulaC19H26N4OS
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)CC2CCCN(C2)CC3=CN=C(S3)NC(=O)C
InChIInChI=1S/C19H26N4OS/c1-13-7-17(8-14(2)21-13)9-16-5-4-6-23(11-16)12-18-10-20-19(25-18)22-15(3)24/h7-8,10,16H,4-6,9,11-12H2,1-3H3,(H,20,22,24)/t16-/m1/s1
InChIKeyCYFBRQHYEQKYHH-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-65355394 O-GlcNAcase Inhibitor Chemical Probe


N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide (CAS: 2230598-99-7), commonly designated as JNJ-65355394 or Compound 28, is a synthetic small molecule that functions as a chemical probe and inhibitor of O-GlcNAc hydrolase (OGA) . This compound is utilized in preclinical research to investigate the role of protein O-GlcNAcylation in neurodegenerative disorders, including tauopathies and Alzheimer's disease, where OGA inhibition is proposed to mitigate toxic protein aggregation [1].

Matched control pair
Negative control JNJ-73924149 supports OGA-specific target engagement studies
Graded modulation
Moderate enzymatic potency profile avoids complete target saturation in mechanistic assays
Selectivity context
Defined selectivity over related glycosidases, validated by matched negative control
Off-target profile
Reported GPR139 agonism requires model consideration or negative control in neuronal research

Why JNJ-65355394 Cannot Be Substituted with Generic OGA Inhibitors


Direct substitution of JNJ-65355394 with other OGA inhibitors is scientifically unsound due to significant differences in inhibitory potency, selectivity, and off-target activity profiles. While compounds like Thiamet G, MK-8719, and ASN90 are also OGA inhibitors, their biochemical and pharmacological fingerprints differ markedly . For instance, the availability of a dedicated negative control compound (JNJ-73924149) for JNJ-65355394 enables rigorous validation of target engagement and specificity that cannot be replicated with other OGA inhibitors lacking such well-characterized controls [1]. Interchanging these molecules without accounting for their unique quantitative performance metrics would compromise experimental reproducibility and data interpretation.

Potency shift Nanomolar-potency OGA inhibitors (MK-8719, Thiamet G, ASN90) may saturate target and limit graded modulation studies; JNJ-65355394's moderate potency differs fundamentally.
Control gap Lack of a matched negative control for most OGA inhibitors compromises rigorous specificity validation; JNJ-73924149 is unique to JNJ-65355394.
Off-target profile GPR139 agonism is not reported for Thiamet G, MK-8719, or ASN90; off-target signaling may confound interpretation in neuronal models without proper controls.

Quantitative Evidence: JNJ-65355394 vs. OGA Inhibitor Comparators


OGA Inhibition Potency Comparison

In a direct enzymatic assay, JNJ-65355394 inhibits human O-GlcNAcase (hOGA) with an IC50 of 600 nM [1]. This potency is lower compared to the clinical-stage comparators MK-8719 (Ki = 7.9 nM) , Thiamet G (Ki = 20-21 nM) , and ASN90 (IC50 = 10.2 nM) . The reduced OGA potency of JNJ-65355394 is a deliberate feature of its design as a chemical probe, intended to avoid the extreme target saturation that could complicate mechanistic studies.

OGA Inhibition Potency
Cross-study comparable
JNJ-65355394: IC50 = 600 nM
MK-8719: Ki = 7.9 nM; Thiamet G: Ki = 20–21 nM; ASN90: IC50 = 10.2 nM
Supports graded OGA modulation studies; distinct from high-potency comparators used for target saturation.
In vitro enzymatic assay, human recombinant OGA; ~29–76-fold difference.
O-GlcNAcase inhibition enzyme assay chemical probe neurodegeneration

Selectivity Profile Over Related Proteins

JNJ-65355394 exhibits ≥30-fold selectivity over related proteins, a key criterion for classification as a high-quality chemical probe [1]. While Thiamet G demonstrates remarkable selectivity (37,000-fold over lysosomal hexosaminidase) and MK-8719 shows no effect against HexA/B or NAGLU , the specific selectivity profile of JNJ-65355394 is explicitly validated by the availability of a dedicated negative control compound, JNJ-73924149 [2].

Selectivity Over Related Proteins
Class-level inference
JNJ-65355394: ≥30-fold selectivity
Thiamet G: 37,000-fold; MK-8719: no effect on HexA/B (inferred >1,000-fold)
Selectivity and matched negative control support OGA-specific interpretation; magnitude varies across inhibitor class.
In vitro selectivity panel; JNJ-73924149 enables on-target attribution.
selectivity off-target activity chemical probe validation

Off-Target GPR139 Agonist Activity

JNJ-65355394 demonstrates potent agonist activity at the orphan G protein-coupled receptor GPR139, with an EC50 of 16 ± 6 nM in a GTPγS functional assay . This off-target activity is not a documented feature of other major OGA inhibitors such as Thiamet G, MK-8719, or ASN90 . The presence of this secondary pharmacology is a critical differentiator that must be accounted for in experimental design.

GPR139 Agonist Activity
Cross-study comparable
16 ± 6nM
GPR139 off-target activity may require model selection or negative control in neuronal research.
Human GPR139 GTPγS functional assay; activity not reported for Thiamet G, MK-8719, ASN90.
off-target GPR139 chemical probe limitations

Cellular O-GlcNAcylation Efficacy

In rat PC12 cells, JNJ-65355394 elevates O-GlcNAcylated protein levels with an EC50 of 224 nM after 24-hour incubation, as measured by ELISA [1]. This cellular potency confirms target engagement and functional OGA inhibition in a neuronal cell model. By comparison, ASN90 induces protein O-GlcNAcylation in human PBMCs with an EC50 of 209 nM , indicating comparable cellular activity despite differences in enzymatic potency.

Cellular O-GlcNAcylation
Cross-study comparable
224nM
Cellular OGA inhibition at sub-µM concentrations supports neuronal cell model studies.
Rat PC12 cells, 24 h, ELISA; ASN90 EC50 = 209 nM in human PBMCs.
cellular assay O-GlcNAcylation PC12 cells target engagement

Optimal Research Applications for JNJ-65355394


Chemical Probe Validation with Matched Negative Control

JNJ-65355394 is uniquely positioned for OGA target validation experiments where a matched negative control (JNJ-73924149) is essential. This pair enables rigorous discrimination of OGA-dependent from OGA-independent effects, a capability not uniformly available with other OGA inhibitors [1]. The defined ≥30-fold selectivity over related proteins further supports its use in well-controlled probe studies.

Cellular O-GlcNAcylation Studies in Neuronal Models

With a cellular EC50 of 224 nM in rat PC12 cells for inducing O-GlcNAcylated protein levels, JNJ-65355394 is suitable for neuronal cell-based assays investigating the functional consequences of OGA inhibition [2]. This potency aligns with the cellular activity of clinical-stage comparators like ASN90, confirming its utility as a probe in neurobiology research.

Partial OGA Inhibition Studies

The moderate OGA enzymatic potency (IC50 = 600 nM) of JNJ-65355394 [3] makes it advantageous for experiments where complete OGA inhibition would confound interpretation. In contrast to high-potency inhibitors like MK-8719 (Ki = 7.9 nM) , JNJ-65355394 allows for graded modulation of O-GlcNAc levels without saturating the target, facilitating dose-response studies of O-GlcNAcylation dynamics.

Experiments Excluding GPR139 Confounding Effects

Given the potent GPR139 agonist activity of JNJ-65355394 (EC50 = 16 nM) , this compound is optimally employed in experiments where GPR139 signaling is either irrelevant or can be controlled for using the negative control JNJ-73924149. For studies in GPR139-expressing systems where off-target activity must be avoided, alternative OGA inhibitors without reported GPR139 activity should be considered.

Application
Selection Property
Validation Focus
OGA target validation with matched control
Matched-control pair (JNJ-73924149)
OGA-dependent vs. independent effect discrimination
Neuronal cell O-GlcNAcylation endpoint studies
Cellular activity in neuronal model (PC12)
O-GlcNAcylated protein level modulation
Graded OGA modulation and dose-response studies
Moderate enzymatic potency profile
Dose-response dynamics without complete target saturation
Research models where GPR139 signaling is controlled or absent
Off-target GPR139 activity profile
Model selection or negative control to avoid confounding signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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